p-Hydroxyphenethyl trans-ferulate

Overview

Description

p-Hydroxyphenethyl trans-ferulate: is a naturally occurring compound found in certain plants. It is a white to off-white solid with a sweet taste and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxyphenethyl trans-ferulate can be synthesized through chemical reactions involving appropriate raw materials and reaction conditions. The synthesis typically involves the esterification of ferulic acid with p-hydroxyphenethyl alcohol under acidic or basic conditions. The reaction is followed by purification and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenethyl trans-ferulate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

p-Hydroxyphenethyl trans-ferulate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying esterification and other organic reactions.

Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research.

Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and anti-diabetic activities.

Industry: It is used in the development of pharmaceuticals, cosmetics, and food additives due to its bioactive properties

Mechanism of Action

The mechanism of action of p-Hydroxyphenethyl trans-ferulate involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. The compound also shows anti-inflammatory effects by modulating inflammatory mediators and pathways. Additionally, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Ferulic Acid: A precursor to p-Hydroxyphenethyl trans-ferulate, known for its antioxidant and anti-inflammatory properties.

p-Hydroxyphenethyl Alcohol: Another related compound with similar biological activities.

Caffeic Acid: A phenolic compound with antioxidant and anti-inflammatory effects.

Uniqueness: this compound stands out due to its combined antioxidant, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name |

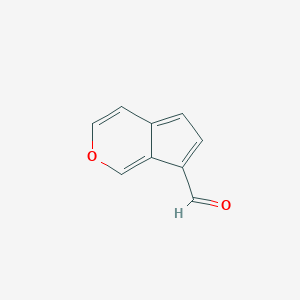

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: this compound has demonstrated several promising biological activities in in vitro studies, including:

- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []

- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]

- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []

- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []

- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []

- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []

- Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []

- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []

- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]

- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []

- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []

- Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []

- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []

- Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []

- Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)